molecular formula C9H6F3NO B7973086 4-(2,2-Difluoroethoxy)-3-fluorobenzonitrile

4-(2,2-Difluoroethoxy)-3-fluorobenzonitrile

Cat. No.: B7973086
M. Wt: 201.14 g/mol
InChI Key: HKEACENXKWVXHT-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-3-fluorobenzonitrile is an organic compound characterized by the presence of a difluoroethoxy group and a fluorobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-3-fluorobenzonitrile typically involves the reaction of 3-fluorobenzonitrile with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2-difluoroethanol replaces the hydrogen atom on the benzene ring of 3-fluorobenzonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-(2,2-difluoroethoxy)-3-fluorobenzoic acid.

    Reduction: Formation of 4-(2,2-difluoroethoxy)-3-fluorobenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-3-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluoroethoxy)benzoylacetonitrile
  • 4-(2,2-Difluoroethoxy)-3-chlorobenzonitrile
  • 4-(2,2-Difluoroethoxy)-3-bromobenzonitrile

Uniqueness

4-(2,2-Difluoroethoxy)-3-fluorobenzonitrile is unique due to the presence of both difluoroethoxy and fluorobenzonitrile groups, which confer distinct chemical properties

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12/h1-3,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEACENXKWVXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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